N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine
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Overview
Description
“N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” is a complex organic compound that features a pyrene core substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrene core: This can be achieved through cyclization reactions involving aromatic precursors.
Substitution reactions: Introduction of the diphenylethenyl and methylphenyl groups can be done through Friedel-Crafts alkylation or Suzuki coupling reactions.
Amine functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
“N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of “N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” depends on its specific application. In the context of organic electronics, the compound’s electronic properties are crucial. It interacts with other molecules through π-π stacking and charge transfer interactions, which are essential for its function as a semiconductor or light-emitting material.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N-phenylpyren-1-amine
- N-(4-methylphenyl)-N-(4-biphenyl)pyren-1-amine
- N-(4-methylphenyl)-N-(4-(2,2-diphenylethenyl)phenyl)pyren-1-amine
Uniqueness
“N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photonics.
Properties
CAS No. |
159390-47-3 |
---|---|
Molecular Formula |
C43H31N |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
N-[4-(2,2-diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine |
InChI |
InChI=1S/C43H31N/c1-30-15-23-37(24-16-30)44(41-28-22-36-20-19-34-13-8-14-35-21-27-39(41)43(36)42(34)35)38-25-17-31(18-26-38)29-40(32-9-4-2-5-10-32)33-11-6-3-7-12-33/h2-29H,1H3 |
InChI Key |
CPHQXFVRFDISDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
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